molecular formula C14H10O6Pb B1674685 Lead disalicylate CAS No. 15748-73-9

Lead disalicylate

Cat. No. B1674685
CAS RN: 15748-73-9
M. Wt: 481 g/mol
InChI Key: CNVULGHYDPMIHD-UHFFFAOYSA-L
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Description

Lead disalicylate, also known as lead salicylate, is an organometallic compound . It is a compound of lead with the molecular formula C14H8O6Pb .


Molecular Structure Analysis

The molecular structure of lead disalicylate is based on structures generated from information available in databases . The molecular formula is C14H10O6Pb and the molecular weight is 481 g/mol .


Chemical Reactions Analysis

Lead-based compounds, including lead disalicylate, have been studied for their effects on the combustion chemistry of double-base propellants . They have been found to have catalytic effects, promoting certain chemical reactions .

Scientific Research Applications

Biosynthesis and Metabolism

Salicylic Acid (SA) and its derivatives, collectively called salicylates, are synthesized from chorismate (derived from the shikimate pathway). SA is an active secondary metabolite that occurs in bacteria, fungi, and plants . It regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .

Siderophore Synthesis

Bacterial salicylate production is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores (known as catecholate), under iron-limited conditions . Salicylate monooxygenase, which converts salicylate into catechol (1, 2-dihydroxybenzene), is also important for salicyl-derived siderophore synthesis .

Phytohormone Regulation

SA is considered an important phytohormone that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .

Salt Stress Mitigation

SA has multiple functions in plants under environmental stress conditions. In salt-stressed plants, SA, in coordination with other plant hormones (e.g., auxins, abscisic acid, gibberellins) and other signaling molecules, can promote the stimulation of plant defenses aimed at counteracting the salt-triggered harmful effects .

Plant Signaling and Defense

SA is well known to regulate pivotal physiological and biochemical processes including plant signaling, plant defense, and response to biotic and abiotic stress .

Material Science

Lead (II) Salicylate is generally immediately available in most volumes. High purity, submicron, and nanopowder forms may be considered . This suggests potential applications in material science and nanotechnology.

Mechanism of Action

Target of Action

Lead salicylate, also known as lead disalicylate, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Lead salicylate acts by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The result is a reduction in inflammation, pain, and fever .

Biochemical Pathways

The action of lead salicylate affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This disruption can lead to a decrease in inflammation and pain .

Pharmacokinetics

As a derivative of salicylate, lead salicylate shares similar ADME (Absorption, Distribution, Metabolism, Excretion) properties with other salicylates . It is well absorbed in the gastrointestinal tract . Once in the circulation, it is rapidly metabolized, and its half-life is relatively short . The rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Action Environment

The action of lead salicylate can be influenced by various environmental factors. For instance, the pH level can affect its absorption and excretion . Additionally, certain physiological conditions associated with low serum albumin can influence its pharmacokinetic parameters . It’s also worth noting that salicylic acid, from which lead salicylate is derived, has been found to play a role in plant growth regulation and can help plants tolerate adverse environmental conditions .

Safety and Hazards

Lead disalicylate, like other lead compounds, is considered hazardous. It is harmful if swallowed or inhaled, may damage the unborn child, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-carboxyphenolate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVULGHYDPMIHD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904292
Record name Lead disalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead salicylate

CAS RN

15748-73-9
Record name (T-4)-Bis[2-(hydroxy-κO)benzoato-κO]lead
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15748-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lead salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015748739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lead disalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead disalicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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